1-Adamantylthiourea
Overview
Description
1-Adamantylthiourea is an organosulfur compound with the molecular formula C11H18N2S . It has a molecular weight of 210.34 . This compound performs a viral inhibitory activity against influenza virus A2 infections in mice .
Molecular Structure Analysis
The molecular structure of 1-Adamantylthiourea consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The average mass is 210.339 Da and the monoisotopic mass is 210.119064 Da .
Physical And Chemical Properties Analysis
1-Adamantylthiourea has a melting point of 197 °C and a predicted boiling point of 327.0±25.0 °C . Its density is 1.21±0.1 g/cm3 at 20 ºC 760 Torr .
Scientific Research Applications
Antiviral Agents
1-Adamantylthiourea derivatives have been explored for their antiviral properties. A study by Tilley, Levitan, and Kramer (1979) focused on adamantylthiourea derivatives as potential antiviral agents against influenza A2 virus. The compounds demonstrated promising antiviral activity, comparable to that of amantadine, a well-known antiviral medication (Tilley, Levitan, & Kramer, 1979).
Antimicrobial and Antiproliferative Activities
Adamantane-isothiourea hybrid derivatives have shown significant antimicrobial and antiproliferative activities. Al-Omary et al. (2020) reported on the synthesis and characterization of such derivatives, highlighting their potent antibacterial activity against various bacterial strains, including Gram-positive bacteria and Escherichia coli, as well as marked anti-proliferative activity against MCF-7 and HeLa cell lines (Al-Omary et al., 2020).
Inhibition of COVID-19 Main Protease
In the context of the COVID-19 pandemic, adamantane-isothiourea derivatives have been studied for their potential inhibitory effects on the main protease of SARS-CoV-2. Jovanovic et al. (2021) conducted a comparative molecular dynamics study of these derivatives, demonstrating their potential as inhibitors of the COVID-19 main protease, which is essential for viral replication (Jovanovic et al., 2021).
Antioxidant and Cytotoxicity Studies
1-Adamantylthiourea derivatives have been assessed for their antioxidant and cytotoxic potentials. A study by Worachartcheewan et al. (2012) found that these compounds exhibit significant superoxide-scavenging and free radical-scavenging activities, along with cytotoxic activities. Notably, a specific derivative, β-(1-adamantylthio)-4-phenylpyridine, was identified as a potent antioxidant and cytotoxic compound (Worachartcheewan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-adamantylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQENBAFMBIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355311 | |
Record name | 1-Adamantylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylthiourea | |
CAS RN |
25444-82-0 | |
Record name | 25444-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(adamantan-1-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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